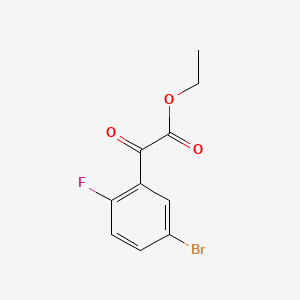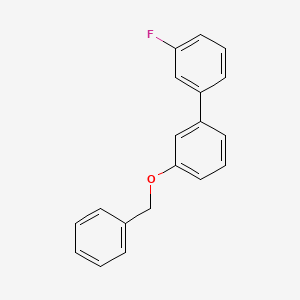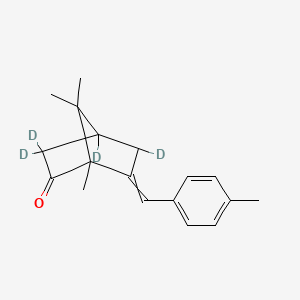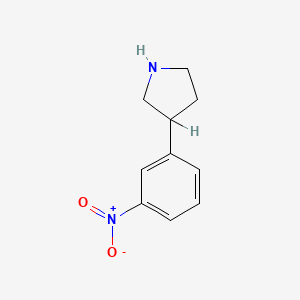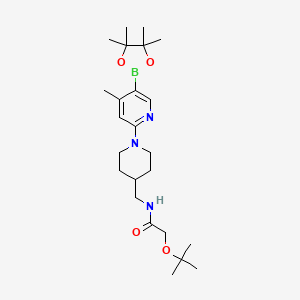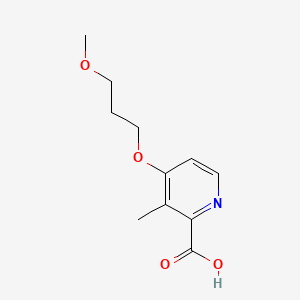
4-(3-Methoxypropoxy)-3-methylpicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(3-Methoxypropoxy)benzoic acid” is similar to the one you’re asking about . It has a CAS Number of 946707-55-7 and a molecular weight of 210.23 .
Molecular Structure Analysis
The molecular structure of a similar compound, “(4-(3-Methoxypropoxy)phenyl)boronic acid”, has a linear formula of C10H15BO4 .
Chemical Reactions Analysis
In the case of Rabeprazole sodium, when it was subjected to acid hydrolytic, oxidative, photolytic, and thermal stress, degradation was observed after acid hydrolysis, oxidation, and aqueous hydrolysis .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
- Pharmaceutical Synthesis : A study described the enantioselective synthesis of (R)-2-(4-methoxy-3-(3-methoxypropoxy)-benzyl)-3-methylbutanoic acid, a key intermediate in synthesizing the renin inhibitor Aliskiren. This process emphasizes the pharmaceutical relevance of derivatives of 4-(3-Methoxypropoxy)-3-methylpicolinic acid in creating potent medications (Andrushko et al., 2008).
Antimicrobial Activities
- Antimicrobial Properties : Research involving pyridine-2-carboxylic acid derivatives, closely related to 4-(3-Methoxypropoxy)-3-methylpicolinic acid, demonstrated significant antibacterial activities against both Gram-positive and Gram-negative bacteria. This indicates the potential antimicrobial applications of similar compounds (Tamer et al., 2018).
Fluorescence Labeling and Spectroscopy
- Fluorescence Labeling : A novel fluorophore, 6-methoxy-4-quinolone, derived from related compounds, exhibited strong fluorescence across a wide pH range, suggesting utility in biomedical analysis as a fluorescent labeling reagent. This showcases the potential for derivatives of 4-(3-Methoxypropoxy)-3-methylpicolinic acid in fluorescence-based applications (Hirano et al., 2004).
Material Science and Coordination Chemistry
- Material Science : The synthesis of a Cu9 [3 × 3] mixed ligand grid, incorporating 4-methoxy-2,6-dicarboxylic hydrazide and methyl imino-2-picolinate, demonstrates the utility of picolinic acid derivatives in designing new materials with unique structural and magnetic properties (Xu et al., 2002).
Eigenschaften
IUPAC Name |
4-(3-methoxypropoxy)-3-methylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-8-9(16-7-3-6-15-2)4-5-12-10(8)11(13)14/h4-5H,3,6-7H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPXRWCGOJAPTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C(=O)O)OCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxypropoxy)-3-methylpicolinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

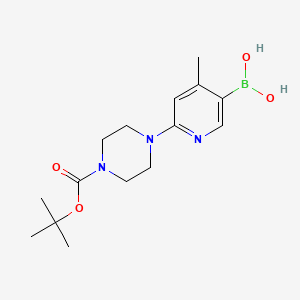
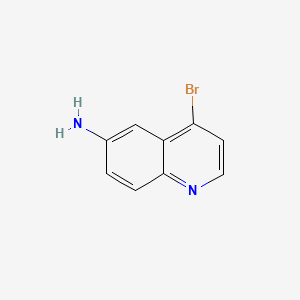
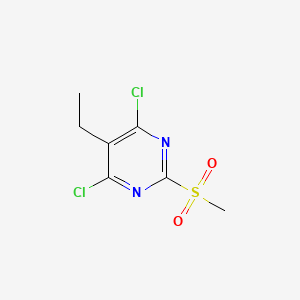
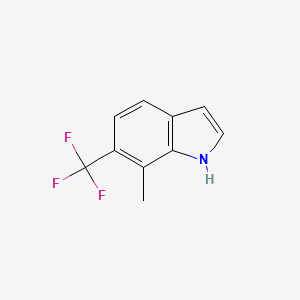
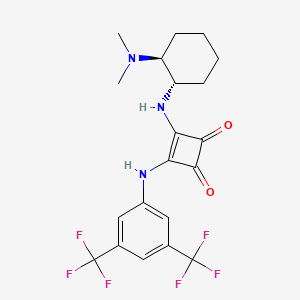
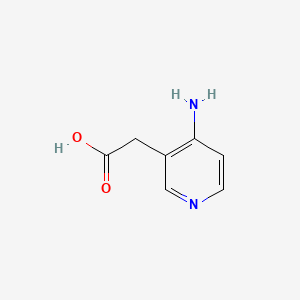
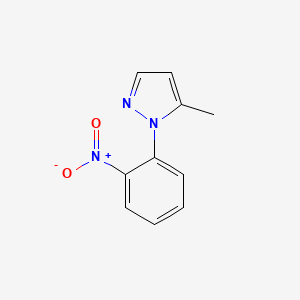
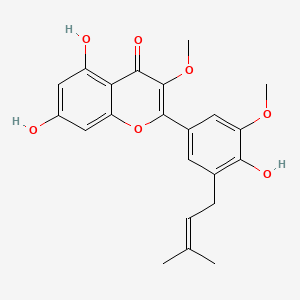
![[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B580912.png)
